Cas no 1159981-12-0 (4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole)

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole
- 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole, AldrichCPR
- 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole
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- Inchi: 1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3
- InChI Key: CXYOBHRMZYPNAF-UHFFFAOYSA-N
- SMILES: BrCC1=C(C)ON=C1C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Topological Polar Surface Area: 26
- XLogP3: 3.4
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B112245-10mg |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole |
1159981-12-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B112245-100mg |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole |
1159981-12-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
TRC | B112245-50mg |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole |
1159981-12-0 | 50mg |
$ 185.00 | 2022-06-07 |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole: A Comprehensive Overview
The compound 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole, with the CAS number 1159981-12-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The structure of this molecule is characterized by a bromomethyl group at the 4-position, a methyl group at the 5-position, and a p-tolyl group at the 3-position, making it a unique derivative within the isoxazole family.
The synthesis of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole involves a series of carefully designed reactions, including nucleophilic substitutions, oxidations, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. The presence of the bromomethyl group introduces reactivity that can be exploited in various chemical transformations, such as alkylation and cross-coupling reactions. This makes it a valuable intermediate in the construction of bioactive compounds.
In terms of applications, this compound has shown promise in the development of bioactive agents. Isoxazoles are known for their ability to modulate enzyme activity and cellular signaling pathways, making them attractive targets for drug discovery. Recent studies have highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The methyl and p-tolyl substituents contribute to its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.
The structural features of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole also make it an interesting candidate for use in advanced materials. Its heterocyclic framework can serve as a building block for constructing functional polymers or hybrid materials with tailored electronic properties. Researchers have explored its potential in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as light or temperature.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent investigations have focused on its biodegradation under aerobic and anaerobic conditions, as well as its potential toxicity to aquatic organisms. These studies are essential for ensuring the sustainable use of such compounds in industrial and pharmaceutical applications.
In conclusion, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, reactivity, and bioactivity position it as a key molecule in contemporary research efforts across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both scientific advancement and practical innovation.
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